molecular formula C21H17N3O B5876324 3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE

3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE

Cat. No.: B5876324
M. Wt: 327.4 g/mol
InChI Key: ZGHMGGOMUBRGEK-UHFFFAOYSA-N
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Description

3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 1-naphthylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with naphthyl and phenyl groups makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

5-methyl-4-(naphthalen-1-yliminomethyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-19(21(25)24(23-15)17-10-3-2-4-11-17)14-22-20-13-7-9-16-8-5-6-12-18(16)20/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHMGGOMUBRGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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